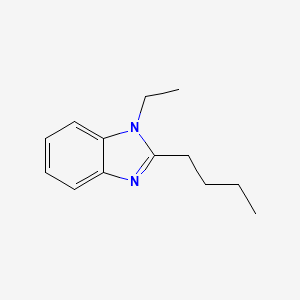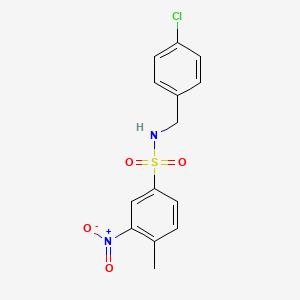![molecular formula C24H23N3O3S B3926380 5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3926380.png)
5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide
Descripción general
Descripción
5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide, commonly known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2006 and has since been a subject of numerous scientific studies due to its promising results in preclinical trials.
Mecanismo De Acción
PHT-427 exerts its anti-cancer effects by inhibiting the activity of AKT. AKT is a serine/threonine protein kinase that is activated by various growth factors and cytokines and plays a critical role in cell survival, proliferation, and metabolism. AKT activation is frequently observed in cancer cells and is associated with tumor growth, survival, and resistance to chemotherapy. PHT-427 inhibits AKT by binding to its PH domain, thereby preventing its recruitment to the cell membrane and subsequent activation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PHT-427 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the activity of PDK1, a protein kinase that is upstream of AKT and plays a critical role in its activation. PHT-427 has also been shown to inhibit the activity of PIM1, a serine/threonine protein kinase that is involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHT-427 has several advantages for lab experiments. The compound is relatively easy to synthesize and has good solubility in aqueous and organic solvents. PHT-427 is also stable under physiological conditions and has good bioavailability, making it suitable for in vivo studies. However, PHT-427 has some limitations for lab experiments. The compound has low selectivity for AKT and can inhibit other kinases, which may limit its specificity and efficacy. PHT-427 also has poor pharmacokinetic properties, which may limit its potential for clinical use.
Direcciones Futuras
There are several future directions for the study of PHT-427. One potential direction is to develop more selective inhibitors of AKT that can overcome the limitations of PHT-427. Another direction is to investigate the potential of PHT-427 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the efficacy and safety of PHT-427 in clinical trials, and to identify biomarkers that can predict patient response to the compound.
Aplicaciones Científicas De Investigación
PHT-427 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of AKT, a protein kinase that is known to play a key role in promoting tumor growth and survival. Inhibition of AKT by PHT-427 has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation and metastasis.
Propiedades
IUPAC Name |
N,N,2-trimethyl-5-(4-phenylmethoxyphthalazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-13-14-19(15-22(17)31(28,29)27(2)3)23-20-11-7-8-12-21(20)24(26-25-23)30-16-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWSLEBWUXTKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCC4=CC=CC=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)
![2-bromo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926309.png)
![3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926311.png)
![ethyl 4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3926312.png)

![11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926349.png)
![methyl [(4-ethoxybenzyl)oxy]carbamate](/img/structure/B3926351.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926362.png)
![(5-fluoro-2-methoxyphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B3926367.png)
![ethyl 4-{N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3926392.png)